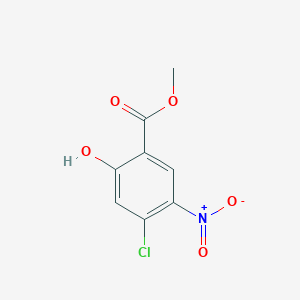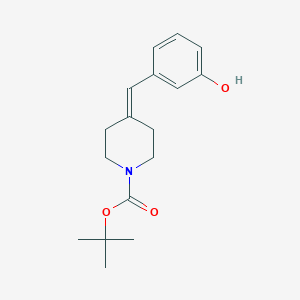
Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate is a chemical compound with the molecular formula C13H10BF3KNO and a molecular weight of 303.13 g/mol. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate typically involves the reaction of phenylamino carbonyl compounds with trifluoroborates under specific conditions. The reaction conditions may vary depending on the desired yield and purity, but generally, it involves the use of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of reactors and controlled environments to ensure consistent quality and yield. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the trifluoroborate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its ability to participate in various chemical reactions makes it a valuable tool in the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its reactivity and versatility make it suitable for the synthesis of drug candidates and intermediates.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its role in cross-coupling reactions makes it valuable for the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate exerts its effects involves its participation in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the phenylaminocarbonyl group.
Phenylboronic acid: Used in similar cross-coupling reactions but has a different reactivity profile.
Boronic esters: Another class of boron-containing compounds used in organic synthesis.
Uniqueness: Potassium 3-(phenylaminocarbonyl)phenyltrifluoroborate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a nucleophile in cross-coupling reactions sets it apart from other boron-containing compounds.
Properties
IUPAC Name |
potassium;trifluoro-[3-(phenylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3NO.K/c15-14(16,17)11-6-4-5-10(9-11)13(19)18-12-7-2-1-3-8-12;/h1-9H,(H,18,19);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIKKVUEPJPNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol](/img/structure/B7910320.png)




![1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7910356.png)





![2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B7910415.png)
![7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910428.png)
